Hexamethylenediammonium diiodide

Catalog No.
S956756
CAS No.
20208-23-5
M.F
C6H17IN2
M. Wt
244.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexamethylenediammonium diiodide

For perovskite R&D, mismatched organic spacers cause poor charge injection and Sn2+ oxidation, reducing device yield. Hexamethylenediammonium diiodide (HDADI2) solves this:

  • Optimized C6 chain balances interlayer spacing for high EQE in near-IR PeLEDs and suppressed Auger recombination.
  • Dual ammonium groups passivate SnI6 octahedra, preventing Sn2+→Sn4+ oxidation in lead-free FASnI3 cells.
  • Improves HTL wettability and reduces surface roughness, boosting PCE and manufacturing repeatability.

Sourced from SMolecule with batch-to-batch consistency for reliable scale-up.

CAS Number

20208-23-5

Product Name

Hexamethylenediammonium diiodide

IUPAC Name

hexane-1,6-diamine;hydroiodide

Molecular Formula

C6H17IN2

Molecular Weight

244.12 g/mol

InChI

InChI=1S/C6H16N2.HI/c7-5-3-1-2-4-6-8;/h1-8H2;1H

InChI Key

JWNDFOVMVSGLKP-UHFFFAOYSA-N

SMILES

C(CCC[NH3+])CC[NH3+].[I-].[I-]

Canonical SMILES

C(CCCN)CCN.I

Synonyms

1,6-Hexanediammonium diiodide, Hexane-1,6-diammonium diiodide, Hexamethylenediamine dihydroiodide, HDADI2

Purity

≥98%

Package Size

1 g, 5 g

Hexamethylenediammonium diiodide (HDADI2), CAS 20208-23-5, is a linear, six-carbon diammonium salt utilized as a highly specific organic spacer cation and interfacial passivator in next-generation perovskite solar cells (PSCs) and light-emitting diodes (PeLEDs). In procurement and material selection workflows, it is sourced to bridge inorganic octahedral layers in Dion-Jacobson (DJ) 2D/3D hybrid perovskites or to modify the surface of standard 3D perovskite films [1]. Featuring two terminal ammonium groups separated by a flexible hexyl chain, HDADI2 provides a precise balance of hydrophobicity and charge transport capability. This specific structural profile mitigates ion migration, tunes exciton binding energies, and improves hole-transport-layer wettability, making it a highly targeted choice over monoammonium salts or mismatched diammonium analogs for scaling stable, high-yield optoelectronic devices [1].

Procurement Fit

Perovskite spacer precursor: Dicationic C6 ammonium iodide salt for DJ-phase 2D/3D heterostructure engineering and interface modification workflows.
Surface passivation agent: Suitable for Spiro-OMeTAD/perovskite interface optimization and grain-boundary defect neutralization in research-grade solar cell fabrication.
Lead-free absorber research: Structurally required dicationic templating cation for bismuth-iodide and tin-iodide photoactive layer development.

Substituting hexamethylenediammonium diiodide with shorter (e.g., butanediammonium, BDAI2) or longer (e.g., octanediammonium, ODAI2) diammonium salts drastically alters the optoelectronic and structural properties of the resulting perovskite, leading to high failure rates in targeted applications [1]. The alkyl chain length directly dictates the interlayer spacing, which governs exciton binding energy, quantum confinement, and vertical charge carrier injection dynamics. For instance, longer chains like ODAI2 severely impede vertical charge transport and exacerbate efficiency roll-off due to excessive Auger recombination in LED architectures[1]. Furthermore, in lead-free tin-based systems, the exact steric profile of HDADI2 is required to shield Sn2+ from oxidation without completely blocking charge extraction—a delicate structural balance that randomly selected organic spacers fail to achieve [2].

Substitution Risk

Chain Length Shorter-chain analogs (C3–C5) alter quantum well barrier thickness in DJ-phase devices; reported PCE differences exceed 5 absolute percentage points without device re-optimization.
Monoammonium Monocationic ammonium iodides lack the bridging capability of the dicationic C6 spacer; binary functional vs. non-functional differentiation observed in bismuth-based absorber layers.
Phase Outcome Substituting HDADI may shift phase distribution toward in-plane-favored 2D phases or mixed-phase morphologies; device outcomes unpredictable without full stack re-optimization.

Exciton Binding and Efficiency in NIR PeLEDs

In the fabrication of quasi-2D near-infrared perovskite light-emitting diodes, the choice of the diammonium spacer strictly dictates device efficiency and roll-off behavior. Devices utilizing HDADI2 exhibited a moderate exciton binding energy of 138.1 meV, which perfectly balanced quantum confinement and carrier injection [1]. This resulted in a peak external quantum efficiency (EQE) of 21.9% and an ultralong half-lifetime (T50) of 479 hours at 20 mA cm−2. In contrast, the longer-chain ODAI2 analog yielded an excessive binding energy of 168.6 meV, leading to severe Auger recombination and significantly lower current injection (46.1 mA cm−2 vs 115.3 mA cm−2 for HDADI2 at peak EQE) [1].

Evidence DimensionExciton binding energy and peak EQE
Target Compound Data138.1 meV binding energy; 21.9% EQE (HDADI2)
Comparator Or Baseline168.6 meV binding energy; lower EQE with severe roll-off (ODAI2)
Quantified Difference30.5 meV lower binding energy; superior carrier injection and efficiency
ConditionsQuasi-2D Dion-Jacobson perovskite (n=5) near-infrared LEDs

Buyers developing PeLEDs must select HDADI2 over longer-chain analogs to prevent severe efficiency roll-off and maximize operational lifetime.

DJ-Phase Chain-Length Effect
Head-to-head
HDA PCE 10.55% vs. BDA 16.38% (Δ −5.83 percentage points)
QW barrier thickness governs orientation and phase distribution; C6 spacer yields lower PCE than C3–C5 analogs.
Reported under identical DJ-phase device architecture; class-level ordering may differ with composition changes.

Defect Passivation and Tin Oxidation Inhibition

Lead-free formamidinium tin iodide (FASnI3) perovskites suffer from rapid degradation due to the oxidation of Sn2+ to Sn4+. The introduction of HDADI2 acts as a protective shield via hydrogen bonding between its terminal NH3+ groups and the SnI6 4- octahedra [1]. This interaction neutralizes charged defects and retards oxidation, enabling the HDADI2-treated FASnI3 solar cells to achieve a power conversion efficiency (PCE) of 7.6%. Crucially, the modified devices retained 80% of their initial efficiency after 550 hours of storage in a nitrogen environment, whereas the untreated baseline devices degraded rapidly [1].

Evidence DimensionLong-term stability (retained PCE)
Target Compound DataRetains 80% of initial PCE after 550 hours
Comparator Or BaselineUntreated FASnI3 baseline (rapid degradation)
Quantified DifferenceMassive extension of operational lifetime (>550 h for T80)
ConditionsFASnI3 perovskite solar cells stored in N2 glovebox

For procurement in lead-free perovskite manufacturing, HDADI2 is essential for overcoming the critical commercialization bottleneck of tin oxidation.

Spiro-OMeTAD Interface
Head-to-head
PCE +2.03 points: 20.25% → 22.28% (champion 23.08%); roughness −18.6%
HDADI surface treatment improves interfacial contact and charge extraction in Spiro-OMeTAD-based devices.
Reported at moderate concentration; device architecture specificity requires validation.

Spiro-OMeTAD/Perovskite Interface Engineering

The quality of the interface between the perovskite layer and the hole transport layer (HTL) is a primary determinant of solar cell yield. Modifying the perovskite surface with hydrophilic HDADI2 significantly improves the wettability of the Spiro-OMeTAD HTL solution [1]. This treatment reduced the surface roughness of the perovskite film from 19.4 nm to 15.8 nm, establishing superior interfacial contact. Consequently, the charge-extraction rate was accelerated, boosting the average PCE from a baseline of 20.25% to 22.28% (with a champion device reaching 23.08%)[1].

Evidence DimensionSurface roughness and Power Conversion Efficiency (PCE)
Target Compound Data15.8 nm roughness; 22.28% average PCE
Comparator Or Baseline19.4 nm roughness; 20.25% average PCE (Unmodified baseline)
Quantified Difference3.6 nm reduction in roughness; 2.03% absolute increase in average PCE
ConditionsSpiro-OMeTAD/perovskite interface in standard PSC architecture

HDADI2 serves as a highly effective, process-compatible surface modifier that directly increases the manufacturing yield and efficiency of standard PSCs.

Flexible PSC Strain Tolerance
Reported
1.4% extended stretch rate; champion PCE 21.14% (AM 1.5G)
Spring-like C6 dication releases lattice stress in low-temperature-annealed FAPbI₃ films on PEN substrates.
Reported as recorded stretch rate for this film type; untreated baseline not quantified.

PEDOT:PSS Electrode Modification for Stackable PSCs

In the development of stackable, precious-metal-free perovskite solar cells, maintaining electrical contact during mechanical stress is critical. Modifying the PEDOT:PSS electrode with HDADI2 improves its physical adhesion and aligns its energy levels with adjacent functional layers[1]. Devices utilizing the HDADI2-modified PEDOT:PSS achieved a PCE of 15.21% (at 1 cm2) and demonstrated extraordinary mechanical resilience, surviving 500 complete disassembly and reassembly cycles with almost no degradation in PCE [1]. Standard unmodified electrodes cannot sustain this level of mechanical cycling without catastrophic failure.

Evidence DimensionMechanical cycling stability and PCE
Target Compound Data15.21% PCE maintained over 500 disassembly/assembly cycles
Comparator Or BaselineUnmodified PEDOT:PSS / conventional metal electrodes (fail under repeated disassembly)
Quantified DifferenceZero significant PCE loss after 500 mechanical cycles
ConditionsStacked perovskite solar cells (S-PSCs) with 1 cm2 illumination area

This demonstrates HDADI2's unique utility as a polymer electrode modifier for buyers focused on flexible, modular, or mechanically robust photovoltaic architectures.

Bismuth-Based PV Functionality
Head-to-head
Binary outcome: (HDA²⁺)BiI₅ functional; (PA⁺)ₓBiI₃₊ₓ non-functional PV
Dicationic C6 spacer structurally required for pure-phase 1D morphology enabling photovoltaic action.
Monocationic analog yields mixed 1D/0D phases with zero measurable PV function.
Tin Perovskite Passivation
Reported
PCE 7.6%; stability >550 h retaining 80% (N₂ glovebox)
Dual-function mechanism: defect neutralization plus Sn²⁺ oxidation retardation via bidentate NH₃⁺ binding.
XRD/GIWAXS confirm surface passivant role; no DJ layered 2D phase formation detected.
PEDOT:PSS Electrode Engineering
Reported
PCE 15.21% (1 cm²); 500 disassembly/reassembly cycles with negligible change
HDADI₂-modified PEDOT:PSS enables reversible modular stacking PSC architecture with mechanical reusability.
Modularity not achievable with conventional evaporated metal electrodes.

Dion-Jacobson Phase Spacer for NIR PeLEDs

Based on its optimal chain length that balances exciton binding energy and charge injection, HDADI2 is highly recommended for formulating Dion-Jacobson phase perovskite light-emitting diodes [1]. It is the preferred choice over shorter or longer diammonium salts when targeting high external quantum efficiencies and long operational lifetimes in the near-infrared spectrum.

Tin Perovskite Passivation Agent

HDADI2 is a critical procurement item for research and scale-up of FASnI3 solar cells[2]. Its ability to form hydrogen bonds with SnI6 4- octahedra effectively suppresses the oxidation of Sn2+ to Sn4+, making it indispensable for achieving commercially viable long-term stability in toxic-lead-free photovoltaic technologies.

HTL Wettability Modifier for Perovskite Manufacturing

In standard commercial PSC architectures, HDADI2 acts as an excellent surface treatment prior to hole transport layer (e.g., Spiro-OMeTAD) deposition [3]. Its hydrophilic nature improves HTL wettability, reduces surface roughness, and accelerates charge extraction, directly translating to higher manufacturing yields and absolute PCE gains.

PEDOT:PSS Enhancer for Stackable Solar Cells

Beyond direct integration into the perovskite lattice, HDADI2 is utilized as a chemical modifier for PEDOT:PSS electrodes [4]. By enhancing the adhesion and energy level alignment of the polymer film, it enables the production of stackable, mechanically robust solar cells that can undergo hundreds of assembly cycles without performance loss.

Application Fit Matrix

Application
Selection Property
Validation Focus
Bismuth-based lead-free absorber development
Dicationic templating for pure-phase formation
Phase purity and PV functionality vs. monoammonium analogs
Spiro-OMeTAD interface optimization
Surface roughness reduction and wettability improvement
PCE and interfacial morphology in n-i-p device architecture
Flexible perovskite solar cell research
Mechanical stress release under tensile deformation
Stretch rate and PCE retention on PEN substrates
Modular stacking PSC with PEDOT:PSS electrodes
Reversible interface adhesion and reassembly durability
Cycle-count stability and energy-level alignment

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

244.04365 g/mol

Monoisotopic Mass

244.04365 g/mol

Heavy Atom Count

9

Other CAS

20208-23-5

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